molecular formula C15H8N4 B5042475 (3Z)-3-phenylpenta-1,3-diene-1,1,5,5-tetracarbonitrile

(3Z)-3-phenylpenta-1,3-diene-1,1,5,5-tetracarbonitrile

Cat. No.: B5042475
M. Wt: 244.25 g/mol
InChI Key: SZWKTIOTSBIDTJ-UUASQNMZSA-N
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Description

(3Z)-3-phenylpenta-1,3-diene-1,1,5,5-tetracarbonitrile is an organic compound characterized by its unique structure, which includes a phenyl group attached to a penta-diene chain with four cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-phenylpenta-1,3-diene-1,1,5,5-tetracarbonitrile typically involves the reaction of a phenyl-substituted diene with a tetracyanoethylene derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-phenylpenta-1,3-diene-1,1,5,5-tetracarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyano groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(3Z)-3-phenylpenta-1,3-diene-1,1,5,5-tetracarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which (3Z)-3-phenylpenta-1,3-diene-1,1,5,5-tetracarbonitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano groups play a crucial role in these interactions, often forming hydrogen bonds or participating in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-phenylpenta-1,3-diene-1,1,5,5-tetracarbonitrile: Unique due to its four cyano groups and phenyl-substituted diene structure.

    This compound derivatives: Similar compounds with variations in the substituents on the phenyl or diene moieties.

Uniqueness

The presence of four cyano groups in this compound makes it particularly reactive and versatile for various chemical transformations. This distinguishes it from other similar compounds that may have fewer cyano groups or different substituents.

Properties

IUPAC Name

(3Z)-3-phenylpenta-1,3-diene-1,1,5,5-tetracarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4/c16-8-12(9-17)6-15(7-13(10-18)11-19)14-4-2-1-3-5-14/h1-7,12H/b15-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWKTIOTSBIDTJ-UUASQNMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(C#N)C#N)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C(C#N)C#N)/C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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